![molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3](/img/structure/B2564661.png)
N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
“N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Sulfonamides can also be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific structure of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is not available in the search results.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Scientific Research Applications
Synthesis and Chemical Properties
Solvent-Free Microwave-Assisted Preparation : A study highlights the discovery of a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines. This method provides expedient access to various N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide derivatives, which are suggested to possess valuable host–guest properties and potential for pharmaceutical or agrochemical applications due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).
Host-Guest Chemistry and Applications
Complexation and Potential Pharmaceutical Applications : A study focusing on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions investigates the pharmaceutical potential of such complexes. The research indicates that the complexation could enhance the biological and catalytic potentials of the ligand, suggesting applications in pharmaceutical and chemical industries (Orie et al., 2021).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : A study describes the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacteria, highlighting its potential as a promising antimicrobial agent. The research underscores the importance of sulfonamide-based compounds in addressing drug-resistant bacterial infections (Ijuomah et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLGBSKFKFWMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide |
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